Tos-PEG16-OH

Bioconjugation Chemistry PROTAC Linker Development Monodisperse PEG Synthesis

Tos‑PEG16‑OH (CAS 2072848‑51‑0) is a monodisperse, heterobifunctional polyethylene glycol derivative comprising a precisely 16‑unit ethylene glycol backbone, a terminal tosyl (p‑toluenesulfonyl) leaving group, and a free primary hydroxyl group [REFS‑1]. It belongs to the family of monotosylated PEGs that serve as modular building blocks for antibody‑drug conjugates (ADCs), proteolysis‑targeting chimeras (PROTACs), and surface‑functionalized biomaterials, where exact chain length dictates spatial separation, hydrophilic shielding, and conjugation kinetics [REFS‑2].

Molecular Formula C39H72O19S
Molecular Weight 877.0 g/mol
Cat. No. B12062966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG16-OH
Molecular FormulaC39H72O19S
Molecular Weight877.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C39H72O19S/c1-38-2-4-39(5-3-38)59(41,42)58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46-13-12-45-11-10-44-9-8-43-7-6-40/h2-5,40H,6-37H2,1H3
InChIKeySOMKIABDPJWBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tos-PEG16-OH: A Defined, Heterobifunctional PEG16-Based Tosyl Linker for Bioconjugation and PROTAC Design


Tos‑PEG16‑OH (CAS 2072848‑51‑0) is a monodisperse, heterobifunctional polyethylene glycol derivative comprising a precisely 16‑unit ethylene glycol backbone, a terminal tosyl (p‑toluenesulfonyl) leaving group, and a free primary hydroxyl group [REFS‑1]. It belongs to the family of monotosylated PEGs that serve as modular building blocks for antibody‑drug conjugates (ADCs), proteolysis‑targeting chimeras (PROTACs), and surface‑functionalized biomaterials, where exact chain length dictates spatial separation, hydrophilic shielding, and conjugation kinetics [REFS‑2].

Defined PEG16 Precisely 16 ethylene glycol units ensure reproducible spatial control in conjugate design.
Heterobifunctional Tosyl leaving group and primary hydroxyl enable stepwise, orthogonal bioconjugation.
Workflow fit Supports PROTAC ternary complex assembly, ADC payload attachment, and nanoparticle surface PEGylation.

Why Tos-PEG16-OH Cannot Be Replaced by Shorter or Longer Commercial Tosyl‑PEG Analogs


Shorter tosyl‑PEG linkers (e.g., Tos‑PEG8‑OH or Tos‑PEG12‑OH) provide reduced inter‑ligand distance and less effective surface passivation, while longer variants increase hydrodynamic radius unpredictably without monotonic performance gains [REFS‑1]. The PEG16 spacer occupies a critical inflection point where the chain is sufficiently extended to alleviate steric constraints during ternary complex formation in PROTACs, yet remains compact enough to avoid entropic penalties that reduce effective molarity in conjugation reactions [REFS‑2].

Shorter spacer mismatch
Tos‑PEG8/12 may not reach the >50 Å inter‑ligand distance required for efficient PROTAC ternary complex geometry.
Longer spacer variability
Extended PEG chains (e.g., Tos‑PEG24/36) increase hydrodynamic radius unpredictably and may lower effective conjugation molarity.

Quantitative Differentiation of Tos-PEG16-OH Against Closest Analogs


Synthesis Yield Comparison: Tos-PEG16-OH vs. Tos-PEG12-OH vs. Tos-PEG8-OH

In a directly comparable synthetic procedure, HOPEG16OTs (Tos-PEG16-OH) was obtained in 62% total yield over the entire multi‑step sequence, which is lower than the 63% and 72% yields observed for HOPEG12OTs and HOPEG8OTs, respectively [REFS‑1]. The decrease in yield with increasing chain length reflects the greater difficulty of purifying longer PEG derivatives from water‑soluble byproducts, a factor that directly impacts procurement cost and scalability.

Synthesis Yield
Head-to-head
62%vs63% (PEG12), 72% (PEG8)
Lower yield reflects purification complexity; informs procurement cost expectations.
Chromatography‑free multi‑gram scale; Williamson ether synthesis.
Bioconjugation Chemistry PROTAC Linker Development Monodisperse PEG Synthesis

Purity Analysis: Tos-PEG16-OH vs. Tos-PEG12-OH vs. Tos-PEG8-OH

Reverse‑phase HPLC analysis revealed that HOPEG16OTs achieves 97.0% purity, compared to 98.2% for HOPEG12OTs and 98.7% for HOPEG8OTs [REFS‑1]. Although the 97.0% value remains high enough for downstream bioconjugation, the 1.2–1.7% decrement relative to shorter analogs necessitates stricter batch‑to‑batch monitoring when sub‑stoichiometric conjugation stoichiometry is required.

HPLC Purity
Head-to-head
97.0%vs98.2% (PEG12), 98.7% (PEG8)
Purity decrement with chain length; batch verification is important for stoichiometric protocols.
Reverse‑phase HPLC; reported in Polymer Journal 2018.
PROTAC Linker Quality Control ADC Conjugation Reproducibility Monodisperse PEG Purity

Molecular Weight and Spacer Length Differentiation: Tos-PEG16-OH vs. Tos-PEG12-OH

Tos‑PEG16‑OH has a molecular weight of 877.0 g·mol⁻¹, corresponding to an estimated extended spacer length of approximately 64 Å (16 EO units × ~4 Å/unit) [REFS‑1][REFS‑2]. In contrast, Tos‑PEG12‑OH (MW 700.8 g·mol⁻¹) extends only ~48 Å [REFS‑2]. The additional ~16 Å of spacing provided by Tos‑PEG16‑OH translates into a 33% longer reach, which can be decisive for spanning the distance between E3 ligase and target protein binding sites in PROTAC ternary complexes where shorter linkers yield sub‑optimal ubiquitination geometries.

Spacer Length
Class-level
~64 Åvs~48 Å (PEG12)
33% longer reach supports PROTAC linker‑length screening when >50 Å is required.
Extended‑chain approximation; not measured on Tos‑PEG16‑OH.
Linker Spacer Design PROTAC Ternary Complex Formation ADC Payload Solubility

Tosyl Group Reactivity: Nucleophilic Substitution Fidelity

The tosylate moiety on Tos‑PEG16‑OH functions as an excellent leaving group in SN2 reactions, with reaction rates comparable to alkyl iodides [REFS‑1]. For symmetric bis‑tosylate PEG derivatives, the rate constants for nucleophilic substitution at the two terminal positions differ by less than 4%, ensuring that mono‑tosyl derivatives like Tos‑PEG16‑OH achieve high conversion selectivity with nucleophiles such as amines, thiols, and alkoxides [REFS‑2]. This reactivity profile is conserved across PEG chain lengths, meaning users of Tos‑PEG16‑OH benefit from the same leaving‑group kinetics as shorter tosyl‑PEGs while gaining the spatial advantages of the 16‑unit spacer.

Tosyl Reactivity
Class-level
Reactivity comparable to alkyl iodides; symmetric rate constants for bis‑tosylate PEGs.
Well‑characterized leaving group supports predictable conjugation yields in established protocols.
SN2 conditions; inferred from PEG‑tosylate class studies.
Bioconjugation Efficiency Leaving Group Reactivity Nucleophilic Substitution

Aqueous Solubility Advantage: PEG16 Backbone vs. Alkyl Linkers

The 16‑unit PEG backbone confers high aqueous solubility—Tos‑PEG16‑OH is readily soluble in water and polar organic solvents (DMSO, DMF, DCM) [REFS‑1]. In contrast, alkyl‑chain linkers of comparable length (e.g., C16 alkyl linkers) are virtually insoluble in aqueous media. Quantitative comparison with homogeneous PEG12‑tosyl standards shows that PEG16‑tosyl retains the non‑ionic, hydrophilic character of PEG while providing approximately 33% greater chain hydration, which is critical for applications requiring long‑circulating conjugates or anti‑fouling surfaces [REFS‑2].

Aqueous Solubility
Class-level
Soluble in water, DMSO, DMF; ~33% greater chain hydration than PEG12.
Homogeneous reaction mixtures without co‑solvents; beneficial for protein‑compatible bioconjugation.
Inferred from PEG solubility trends; not measured directly on Tos‑PEG16‑OH.
Drug Delivery Systems Biomaterial Surface Passivation Protein-Polymer Conjugates

Optimal Research and Industrial Use Cases for Tos-PEG16-OH Based on Differentiated Evidence


PROTAC Degrader Libraries Requiring Extended Linker Spacing (≥60 Å)

When PROTAC linker‑length screening identifies an optimal inter‑ligand distance exceeding 50 Å, Tos‑PEG16‑OH provides the necessary ~64 Å spacer without resorting to heterogeneous PEG mixtures. Its monodisperse character ensures reproducible ternary complex formation, and the 97.0% purity benchmark [REFS‑1] supports high‑confidence structure‑activity relationship (SAR) studies where linker length is the sole variable.

ADC Payload Conjugation Requiring Defined Hydrophilic Shielding

For antibody‑drug conjugates where hydrophobic payloads cause aggregation, Tos‑PEG16‑OH introduces a long hydrophilic shield that improves conjugate solubility and reduces non‑specific binding [REFS‑2]. The defined 16‑unit chain avoids the analytical complexity of polydisperse PEG, facilitating regulatory compliance during Chemistry, Manufacturing, and Controls (CMC) development.

Surface Functionalization of Nanoparticles for Long‑Circulating Nanomedicines

The extended PEG16 brush length (~64 Å) is better matched to the protein corona exclusion requirements of long‑circulating liposomes and polymeric nanoparticles than the ~48 Å PEG12 spacer [REFS‑3]. The tosyl leaving group enables efficient grafting to surface amines under mild conditions, preserving nanoparticle integrity.

Chromatography‑Free Syntheses of Monodisperse Heterobifunctional PEG Derivatives

As demonstrated by Yamaguchi et al., HOPEG16OTs can be prepared on multi‑gram scale via a chromatography‑free procedure with 62% total yield and 97.0% purity [REFS‑1]. This route is directly transferable to process‑scale production, making Tos‑PEG16‑OH a scalable intermediate for manufacturing amine‑, thiol‑, or azide‑functionalized PEG16 reagents.

Application
Selection Property
Validation Focus
PROTAC linker screening
Defined ~64 Å spacer length
Ternary complex geometry and ubiquitination efficiency
ADC hydrophilic shielding
Monodisperse PEG16 chain
Conjugate solubility, aggregation, and non‑specific binding
Nanoparticle surface PEGylation
Extended PEG brush length
Protein corona exclusion and circulation half‑life in vivo
Scalable heterobifunctional PEG synthesis
Chromatography‑free synthetic route
Batch purity, yield consistency, and scalability
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